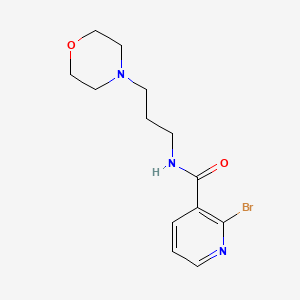

2-Bromo-N-(3-morpholinopropyl)nicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Bromo-N-(3-morfolinopropil)nicotinamida es un compuesto químico que pertenece a la clase de las nicotinamidas. Se caracteriza por la presencia de un átomo de bromo en la segunda posición del anillo de nicotinamida y un grupo morfolinopropil unido al átomo de nitrógeno.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 2-Bromo-N-(3-morfolinopropil)nicotinamida normalmente implica los siguientes pasos:

Bromación: El material de partida, nicotinamida, se broma en la segunda posición utilizando un agente bromante como bromo o N-bromosuccinimida (NBS) en presencia de un solvente adecuado como ácido acético o diclorometano.

Métodos de Producción Industrial

La producción industrial de 2-Bromo-N-(3-morfolinopropil)nicotinamida sigue rutas sintéticas similares, pero puede implicar la optimización de las condiciones de reacción para mejorar el rendimiento y la pureza. Esto puede incluir el uso de reactores de flujo continuo, plataformas de síntesis automatizadas y técnicas avanzadas de purificación como la cromatografía y la cristalización .

Análisis De Reacciones Químicas

Tipos de Reacciones

2-Bromo-N-(3-morfolinopropil)nicotinamida puede sufrir diversas reacciones químicas, entre ellas:

Reacciones de Sustitución: El átomo de bromo puede ser sustituido por otros nucleófilos como aminas, tioles o alcóxidos.

Oxidación y Reducción: El compuesto puede ser oxidado o reducido en condiciones apropiadas para formar diferentes derivados.

Reactivos y Condiciones Comunes

Sustitución: Nucleófilos como la azida sódica o el tiocianato potásico en disolventes apróticos polares (por ejemplo, dimetilformamida) a temperaturas elevadas.

Oxidación: Agentes oxidantes como el permanganato potásico o el peróxido de hidrógeno en disolventes acuosos u orgánicos.

Reducción: Agentes reductores como el hidruro de aluminio y litio o el borohidruro sódico en disolventes anhidros.

Productos Principales

Sustitución: Formación de nicotinamidas sustituidas.

Oxidación: Formación de derivados oxidados como nitro o compuestos hidroxilados.

Reducción: Formación de derivados reducidos como aminas o alcoholes.

4. Aplicaciones en Investigación Científica

2-Bromo-N-(3-morfolinopropil)nicotinamida tiene varias aplicaciones en investigación científica, entre ellas:

Química Medicinal: Investigado como posible inhibidor de la monoaminooxidasa B (MAO-B), una enzima implicada en el metabolismo de los neurotransmisores.

Investigación Biológica: Utilizado como compuesto de referencia para estudiar el papel de los derivados de la nicotinamida en los procesos celulares como la reparación del ADN, la apoptosis y la transducción de señales.

Aplicaciones Industriales: Empleado en la síntesis de otras moléculas bioactivas y como intermedio en la producción de productos farmacéuticos.

Aplicaciones Científicas De Investigación

2-Bromo-N-(3-morpholinopropyl)nicotinamide has several scientific research applications, including:

Medicinal Chemistry: Investigated as a potential inhibitor of monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters.

Biological Research: Used as a tool compound to study the role of nicotinamide derivatives in cellular processes such as DNA repair, apoptosis, and signal transduction.

Industrial Applications: Employed in the synthesis of other bioactive molecules and as an intermediate in the production of pharmaceuticals.

Mecanismo De Acción

El mecanismo de acción de 2-Bromo-N-(3-morfolinopropil)nicotinamida implica su interacción con objetivos moleculares como la monoaminooxidasa B (MAO-B). Al inhibir esta enzima, el compuesto puede modular los niveles de neurotransmisores en el cerebro, aliviando potencialmente los síntomas de los trastornos neurológicos. La inhibición de la MAO-B se consigue mediante la unión del compuesto al sitio activo de la enzima, lo que impide la oxidación de los neurotransmisores .

Comparación Con Compuestos Similares

Compuestos Similares

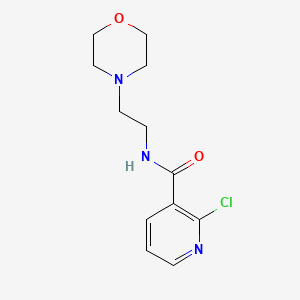

- N-(2-morfolinoetil)nicotinamida

- Derivados de N-(3-morfolinopropil)nicotinamida

- 2-Bromo-N-(2-morfolinoetil)nicotinamida

Singularidad

2-Bromo-N-(3-morfolinopropil)nicotinamida es único debido a la presencia del átomo de bromo, que puede influir significativamente en su reactividad química y su actividad biológica. El grupo morfolinopropil también confiere propiedades farmacocinéticas específicas, lo que lo distingue de otros derivados de la nicotinamida .

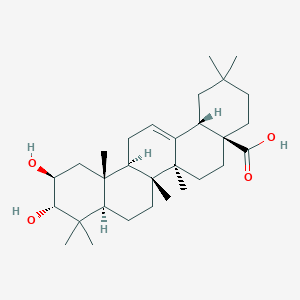

Propiedades

Fórmula molecular |

C13H18BrN3O2 |

|---|---|

Peso molecular |

328.20 g/mol |

Nombre IUPAC |

2-bromo-N-(3-morpholin-4-ylpropyl)pyridine-3-carboxamide |

InChI |

InChI=1S/C13H18BrN3O2/c14-12-11(3-1-4-15-12)13(18)16-5-2-6-17-7-9-19-10-8-17/h1,3-4H,2,5-10H2,(H,16,18) |

Clave InChI |

ZMORGFKKKAMCBI-UHFFFAOYSA-N |

SMILES canónico |

C1COCCN1CCCNC(=O)C2=C(N=CC=C2)Br |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

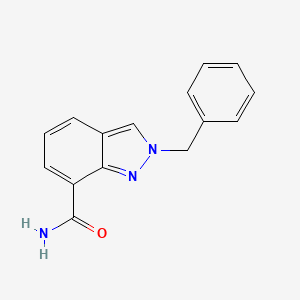

![2-benzyl-2H-pyrazolo[3,4-c]quinolin-4(5H)-one](/img/structure/B10841563.png)